1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival, making AZD8055 a promising candidate for cancer therapy.
Scientific Research Applications
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, including structures similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, have been investigated for their antibacterial properties. These compounds have shown good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential as broad-spectrum antibiotics. The incorporation of azole moieties, such as pyrrole and triazole, has led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests the chemical modification of oxazolidinone derivatives could be a promising strategy for developing new antibacterial agents (Genin et al., 2000).
Antiviral Activity
The exploration of 1H-pyrazolo and triazole derivatives has revealed their potential in antiviral applications. Compounds synthesized from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have exhibited promising activity against viruses such as HSV1 and HAV-MBB. This demonstrates the capacity of these chemical structures to contribute to the development of new antiviral medications, showcasing the versatility of triazole and pyrazole derivatives in therapeutic applications (Attaby et al., 2006).
Antimicrobial and Anti-inflammatory Applications
The creation of 1,2,3-triazole-pyrazole hybrids has been motivated by the search for compounds with antimicrobial and possibly anti-inflammatory properties. These hybrids have been assessed for their in vitro antibacterial and antifungal activities, showing broad-spectrum effectiveness. The most active compounds among these derivatives have demonstrated a considerable ability to inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for further development into antimicrobial and anti-inflammatory drugs (Pervaram et al., 2017).
properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBUDPMVWCPYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone |
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